

An In-depth Technical Guide on the Immunomodulatory Effects of ML365

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Compound of Interest		
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This technical guide provides a comprehensive overview of the molecular mechanisms and immunological consequences of **ML365**, a potent small molecule inhibitor. The document synthesizes current research findings, presenting detailed experimental data, protocols, and visual representations of key signaling pathways to facilitate a deeper understanding of **ML365**'s potential as a therapeutic agent in inflammatory diseases.

Core Mechanism of Action: TWIK2 Inhibition and NLRP3 Inflammasome Blockade

ML365 has been identified as a potent and selective inhibitor of the TWIK2 (Tandem of Pdomains in a Weak Inward rectifying K+ channel 2) potassium channel.[1][2][3][4] This channel plays a crucial role in mediating potassium efflux, a critical upstream event for the activation of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome in response to ATP.[1][2][3] [4] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, leading to pyroptosis, a form of inflammatory cell death.[1]

By inhibiting the TWIK2 channel, **ML365** effectively blocks ATP-induced potassium efflux, thereby preventing the assembly and activation of the NLRP3 inflammasome.[1][2][3][4] This inhibitory effect is specific to the ATP-induced activation pathway, as **ML365** does not affect NLRP3 inflammasome activation by other stimuli like nigericin.[1][2][3] Furthermore, **ML365**'s



inhibitory action is selective for the NLRP3 inflammasome, showing no effect on AIM2 or NLRC4 inflammasomes.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on ML365.

Table 1: In Vitro Efficacy of ML365

Parameter	Value	Cell Type/System	Condition	Reference
IC ₅₀ for TWIK2 Inhibition	4.07 ± 1.5 μM	COS-7 cells expressing mutant TWIK2	Whole-cell voltage-clamp recording	[1][2][3][4]
Inhibition of ATP- induced NLRP3 Inflammasome	Concentration- dependent	LPS-primed murine Bone Marrow-Derived Macrophages (BMDMs)	ML365 at 1 μM and 5 μM	[1][2][3]
Effect on TNF-α Secretion	No significant effect	LPS-primed murine BMDMs	ML365 treatment	[1]
Effect on non- canonical, AIM2, and NLRC4 inflammasomes	No inhibition	LPS-primed murine BMDMs	ML365 treatment	[1][2][3]

Table 2: In Vivo Efficacy of ML365



Animal Model	Dosage	Administration Route	Effect	Reference
LPS-induced endotoxic shock in mice	1, 10, 25 mg/kg	Intraperitoneal (ip)	Dose- dependently ameliorated endotoxic shock; reduced serum IL-1β	[1][2][4]
Postoperative cognitive impairment (POCD) in aged mice	10 mg/kg	Intraperitoneal (ip)	Ameliorated POCD; reduced NLRP3, Caspase-1, ASC, and IL-1β expression in the hippocampus	[5]

Table 3: Pharmacokinetic Profile of ML365

Parameter	Value	Species	Reference
Absolute Oral Bioavailability (F value)	22.49%	Rats	[1][2][4]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

- 1. Whole-Cell Voltage-Clamp Recording for TWIK2 Inhibition Assay
- Cell Line: COS-7 cells.[1][3][4]
- Transfection: Cells are transfected with a mutant form of the TWIK2 channel (TWIK2I289A/L290A/Y308A) to enhance plasma membrane expression and current magnitude.[1][3][4]

Foundational & Exploratory

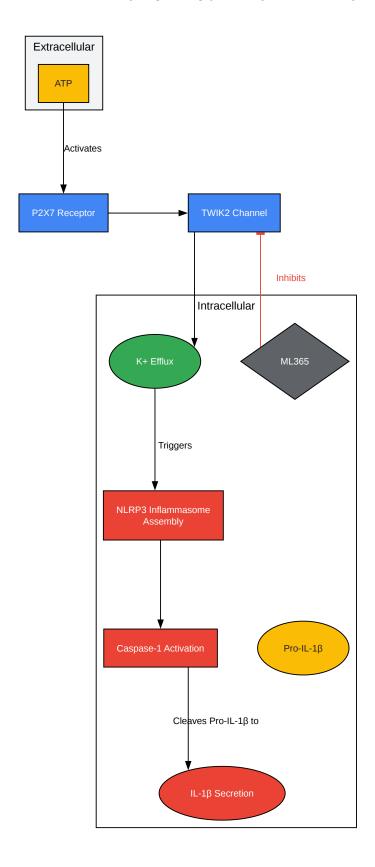


- Recording: Whole-cell voltage-clamp recordings are performed to measure TWIK2 currents.
- Inhibitor Application: Various concentrations of **ML365** are applied to the cells to determine the concentration-dependent inhibitory effect on the TWIK2 currents and to calculate the IC₅₀ value.[1][2][3][4]
- 2. In Vitro Inflammasome Activation Assay
- Cell Type: Murine Bone Marrow-Derived Macrophages (BMDMs).[1]
- Priming: BMDMs are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[1]
- Treatment: Cells are pre-treated with varying concentrations of ML365 for a specified duration.[1]
- Activation: The NLRP3 inflammasome is activated by adding ATP. For specificity testing, other activators like nigericin (for NLRP3), poly(dA:dT) (for AIM2), or flagellin (for NLRC4) are used.[1]
- Analysis: Supernatants are collected to measure the levels of secreted IL-1β and TNF-α using Enzyme-Linked Immunosorbent Assay (ELISA). Cell lysates can be analyzed by Western blot for cleaved caspase-1.[1][6]
- 3. In Vivo LPS-Induced Endotoxic Shock Model
- Animal Model: Mice (e.g., C57BL/6).[1][6]
- Treatment: Mice are pre-treated with ML365 (e.g., 1, 10, 25 mg/kg, ip) or a vehicle control.[1]
 [2][4]
- Induction of Shock: A lethal dose of LPS is administered intraperitoneally.[1][6]
- Monitoring: Survival rates are monitored over a defined period.
- Analysis: Blood samples are collected to measure serum levels of IL-1 β and TNF- α . Tissues, such as the lungs, can be collected for histological analysis of inflammatory injury.[1]



Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by ML365.





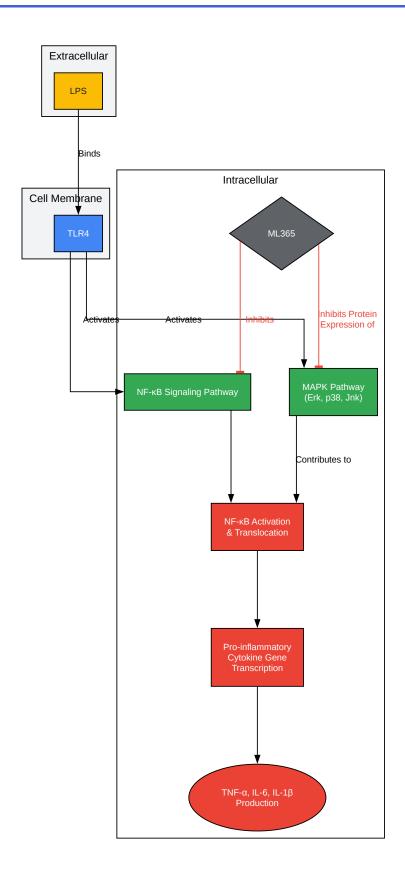




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Caption: **ML365** inhibits the TWIK2 channel, blocking ATP-induced K+ efflux and subsequent NLRP3 inflammasome activation.





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